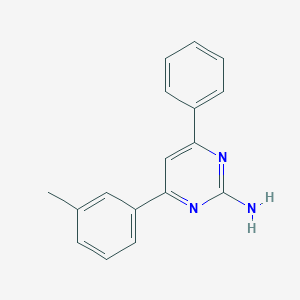

4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3/c1-12-6-5-9-14(10-12)16-11-15(19-17(18)20-16)13-7-3-2-4-8-13/h2-11H,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJGSYHPGDSFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Methylphenyl 6 Phenylpyrimidin 2 Amine and Its Derivatives

Conventional Synthetic Routes for 2-Aminopyrimidine (B69317) Scaffolds

Traditional methods for the construction of the 2-aminopyrimidine core remain fundamental in organic synthesis. These routes often involve condensation reactions, nucleophilic substitutions, and multi-component strategies, providing reliable access to a wide array of derivatives.

Condensation Reactions Utilizing Guanidine (B92328) and Chalcone (B49325) Derivatives

The most prevalent and direct method for synthesizing 4,6-diaryl-2-aminopyrimidines is the cyclocondensation reaction between a chalcone (1,3-diaryl-2-propen-1-one) and a guanidine salt. rasayanjournal.co.innih.govtsijournals.comnih.govresearchgate.net In the context of synthesizing 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine, the key precursor is the chalcone, 1-(3-methylphenyl)-3-phenylprop-2-en-1-one. This intermediate is typically prepared via a Claisen-Schmidt condensation between 3-methylacetophenone and benzaldehyde. researchgate.netresearchgate.net

The subsequent reaction of this chalcone with guanidine hydrochloride or guanidine nitrate (B79036), usually in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide and a suitable solvent like ethanol (B145695) or dimethylformamide (DMF), leads to the formation of the desired pyrimidine (B1678525) ring. tsijournals.comresearchgate.net The reaction proceeds through a Michael addition of the guanidine to the α,β-unsaturated ketone system of the chalcone, followed by intramolecular cyclization and dehydration to afford the aromatic 2-aminopyrimidine.

General Reaction Scheme:

Scheme 1: Synthesis of this compound via condensation of 1-(3-methylphenyl)-3-phenylprop-2-en-1-one with guanidine.

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield Range (%) | Reference |

| Substituted Chalcone | Guanidine Hydrochloride | NaOH/Ethanol | 4,6-Disubstituted-2-aminopyrimidine | 60-85 | nih.govresearchgate.net |

| Substituted Chalcone | Guanidine Nitrate | KOH/Dioxane | 4,6-Disubstituted-2-aminopyrimidine | 65-78 | tsijournals.com |

| Substituted Chalcone | Guanidinium Carbonate | DMF | 4,6-Disubstituted-2-aminopyrimidine | 65-85 | rasayanjournal.co.in |

Nucleophilic Substitution Approaches at the Pyrimidine C2 Position

An alternative strategy involves the construction of the pyrimidine ring first, followed by the introduction of the amino group at the C2 position. This can be achieved through nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine. For instance, a 2-chloropyrimidine (B141910) derivative can serve as an excellent electrophile for amination reactions.

The synthesis would commence with the formation of a 4-(3-methylphenyl)-6-phenylpyrimidine core bearing a suitable leaving group, such as a chlorine atom, at the C2 position. This intermediate, 2-chloro-4-(3-Methylphenyl)-6-phenylpyrimidine, can then be subjected to amination using ammonia (B1221849) or an ammonia equivalent. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro group by the nucleophilic amine. This approach offers the flexibility to introduce various substituted amino groups at the C2 position by employing different primary or secondary amines. rsc.orgchemrxiv.org

It is important to note that the reactivity of halogens on the pyrimidine ring can vary, with the C4 and C6 positions generally being more susceptible to nucleophilic attack than the C2 position. rsc.org Therefore, careful control of reaction conditions is crucial to achieve selective substitution at the desired C2 position.

One-Pot Multi-component Reaction Strategies

To enhance synthetic efficiency and align with the principles of green chemistry, one-pot multi-component reactions (MCRs) have been developed for the synthesis of polysubstituted pyrimidines. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form the final product in a sequential manner, avoiding the need for isolation of intermediates.

A plausible one-pot synthesis of this compound could involve the reaction of 3-methylacetophenone, benzaldehyde, and guanidine in the presence of a suitable catalyst and solvent. This approach essentially combines the chalcone formation and the subsequent cyclocondensation into a single operational step. Various catalytic systems have been employed for such transformations, often leading to good to excellent yields of the desired 2-aminopyrimidine derivatives. nih.gov

Advanced Synthetic Techniques for Enhanced Efficiency

Modern synthetic chemistry increasingly relies on advanced energy sources to accelerate reactions, improve yields, and promote more environmentally benign processes. Microwave and ultrasound irradiation have emerged as powerful tools in the synthesis of heterocyclic compounds, including 2-aminopyrimidines.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. researchgate.netrsc.orgnanobioletters.comfoliamedica.bg The synthesis of 4,6-diaryl-2-aminopyrimidines, including the title compound, is particularly amenable to microwave irradiation.

The condensation of chalcones with guanidine can be efficiently carried out in a microwave reactor. nanobioletters.comresearchgate.netresearchgate.net The rapid and uniform heating provided by microwaves can significantly accelerate the rate of both the initial Michael addition and the subsequent cyclization and dehydration steps. Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions or with reduced solvent volumes, contributing to the "greenness" of the synthetic process. rsc.org

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 6-10 hours | 60-75 | tsijournals.comresearchgate.net |

| Microwave Irradiation | 3-10 minutes | 78-94 | nanobioletters.comnih.gov |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for accelerating synthetic transformations. researchgate.netsci-hub.senih.gov Ultrasound irradiation promotes reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates.

The synthesis of 2-aminopyrimidine derivatives has been successfully achieved under ultrasonic irradiation. researchgate.netsci-hub.se This technique offers advantages such as shorter reaction times compared to conventional heating, milder reaction conditions, and often improved yields. researchgate.net The use of ultrasound can be particularly beneficial for reactions involving heterogeneous mixtures, as the mechanical effects of cavitation can enhance mass transfer. A combined ultrasound-assisted microwave synthesis approach has also been reported for the synthesis of 2-amino-4,6-diaryl pyrimidines, harnessing the benefits of both techniques. researchgate.netresearchgate.netinnovareacademics.in

Solvent-Free Reaction Conditions

In recent years, solvent-free reaction conditions have gained prominence as a green chemistry approach to organic synthesis, minimizing the use of volatile and often hazardous organic solvents. The synthesis of 4,6-diarylpyrimidin-2-amines, including this compound, is well-suited to this methodology. A prevalent and efficient method involves a one-pot, three-component reaction of an aromatic aldehyde (such as benzaldehyde), an aromatic ketone (like 3-methylacetophenone), and a guanidine salt (typically guanidine carbonate or hydrochloride) in the presence of a base, such as sodium hydroxide. tandfonline.com

This reaction is typically carried out by heating a mixture of the reactants at elevated temperatures, often around 70°C, for a short duration. The absence of a solvent simplifies the work-up procedure, often involving just washing the reaction mixture with water to remove inorganic salts, followed by filtration and recrystallization of the product from an appropriate solvent like ethanol. tandfonline.com This approach not only reduces chemical waste but also often leads to shorter reaction times and higher yields compared to traditional solvent-based methods.

The general reaction scheme for the solvent-free synthesis of this compound is depicted below:

A representative reaction scheme for the one-pot, solvent-free synthesis of this compound from 3-methylacetophenone, benzaldehyde, and guanidine carbonate in the presence of a base.

Catalytic Approaches in Pyrimidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of pyrimidine derivatives has significantly benefited from various catalytic strategies.

Metal-Free Catalysis

Metal-free catalysis is a highly desirable approach in the synthesis of pharmaceutical compounds to avoid potential metal contamination in the final product. For the synthesis of pyrimidine derivatives, several metal-free catalytic systems have been explored. Organocatalysts, such as proline and its derivatives, as well as Brønsted and Lewis acids, have been employed to promote the cyclocondensation reactions that form the pyrimidine core. acs.orgnih.gov

In the context of 4,6-diarylpyrimidin-2-amines, the use of guanidine itself can be considered a form of organocatalysis, as it participates in the reaction mechanism beyond being a simple reactant. Furthermore, the use of solid acid catalysts like sulfamic acid has been reported for the solvent-free synthesis of related 4,6-diarylpyrimidin-2(1H)-ones, demonstrating the potential for metal-free heterogeneous catalysis in this area. nih.gov These methods align with green chemistry principles by offering milder reaction conditions and often avoiding the use of toxic heavy metals.

Heterogeneous and Reusable Catalysts

The development of heterogeneous and reusable catalysts is a cornerstone of sustainable chemical processes. These catalysts can be easily separated from the reaction mixture, minimizing product contamination and allowing for their repeated use, which reduces waste and cost. In pyrimidine synthesis, various solid-supported catalysts have been investigated.

Examples include the use of nano-sized metal oxides, such as zirconium dioxide and titanium dioxide-silica nanocomposites, which have been employed as efficient heterogeneous catalysts for the synthesis of fused pyrimidine derivatives. rsc.org These catalysts often provide high surface areas and active sites, leading to enhanced reaction rates and yields. While specific examples for the synthesis of this compound using such catalysts are not extensively documented, the general applicability of these systems to the synthesis of related pyrimidines suggests their potential in this context.

| Catalyst Type | Example | Reactants | Conditions | Advantages |

| Nanocatalyst | Zirconium dioxide nanoparticles | Aryl aldehydes, malononitrile, amino-uracil | Green procedure | Reusability, high yields |

| Nanocomposite | Calcined TiO2–SiO2 | Aryl aldehydes, malononitrile, amino-uracil | Nano-catalytic conditions | Efficient synthesis |

| Magnetic Nanocatalyst | nano-[Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2] | Amino-uracil, aryl aldehydes, malononitrile | Ethanol, heating | Green procedure, catalyst reusability, enhanced reaction rate |

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have emerged as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and tunable properties. In pyrimidine synthesis, ILs can act as both the reaction medium and the catalyst, facilitating the reaction and simplifying product isolation. Brønsted acidic ionic liquids, in particular, have been shown to be effective catalysts for the three-component synthesis of 4,6-diarylpyrimidin-2(1H)-ones under solvent-free conditions. japsonline.com

The use of ionic liquids such as l-proline (B1679175) nitrate has also been reported to catalyze the synthesis of pyrimidine derivatives, demonstrating more than a 2.5-fold increase in efficiency compared to non-catalyzed reactions. japsonline.com Microwave-assisted synthesis in the presence of ionic liquids like triethylammonium (B8662869) acetate (B1210297) has also proven to be a highly efficient method for preparing pyrimidine hybrids, with the added benefit of the ionic liquid being recyclable for several consecutive cycles. nih.gov These examples highlight the potential of ionic liquids to create more sustainable and efficient synthetic routes to compounds like this compound.

| Ionic Liquid Catalyst | Reaction Type | Conditions | Key Advantages |

| l-proline nitrate | One-pot three-component reaction | Methanol solvent, 3% mol catalyst | Over 2.5 times more efficient than non-catalyzed reaction |

| Triethylammonium acetate | Biginelli-type reaction | Microwave irradiation | Highly efficient, recyclable catalyst (up to five cycles) |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they have been instrumental in the synthesis of a wide array of complex organic molecules, including pyrimidine derivatives. While the primary route to 4,6-diarylpyrimidin-2-amines often involves the cyclocondensation of chalcones with guanidine, palladium-catalyzed reactions offer alternative and versatile strategies for introducing aryl groups onto a pre-existing pyrimidine core. researchgate.net

For instance, Suzuki and Stille cross-coupling reactions can be employed to introduce the 3-methylphenyl and phenyl groups at the 4- and 6-positions of a dihalopyrimidine scaffold. The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that can be used to introduce the 2-amino group. nih.gov These methods provide a high degree of flexibility in the synthesis of diversely substituted pyrimidines. The choice of ligands, palladium precursor, and reaction conditions is crucial for achieving high yields and selectivity.

Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including this compound, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks. chemijournal.comresearchgate.netnih.gov

The methodologies discussed in this article, such as solvent-free synthesis, the use of reusable heterogeneous catalysts, and ionic liquid-mediated reactions, are all in alignment with these principles. By avoiding volatile organic solvents, reducing the number of synthetic steps through one-pot reactions, and employing catalysts that can be recycled and reused, the synthesis of pyrimidines can be made more sustainable. acs.org The continuous development of such green synthetic methods is crucial for the future of pharmaceutical and chemical manufacturing.

Renewable Feedstocks and Environmentally Acceptable Reagents

The foundation of a green synthetic process lies in the choice of starting materials. For the synthesis of this compound, the key precursors are 1-(3-methylphenyl)-3-phenylprop-2-en-1-one (a chalcone) and guanidine. The traditional synthesis of these precursors often relies on petroleum-based feedstocks. However, a greener approach involves the utilization of renewable resources.

Furthermore, the use of environmentally acceptable reagents is crucial. This includes employing greener solvents with low toxicity and high biodegradability, or ideally, performing reactions in the absence of a solvent. The use of catalysts, particularly those that are recoverable and reusable, is preferred over stoichiometric reagents to minimize waste.

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The synthesis of this compound from the corresponding chalcone and guanidine is a cyclocondensation reaction. This type of reaction is inherently atom-economical as it involves the formation of the pyrimidine ring with the elimination of only small molecules, such as water, as byproducts.

The choice of catalyst also plays a pivotal role in waste minimization. The use of solid acid catalysts, for example, can replace traditional homogeneous acid catalysts which are often corrosive and difficult to separate from the reaction mixture, leading to significant waste.

| Strategy | Description | Impact on Waste Minimization |

| One-Pot Synthesis | Combining multiple reaction steps (chalcone formation and cyclization) into a single procedure without isolating intermediates. | Reduces solvent consumption for workup and purification, minimizes product loss during transfers, and saves energy and time. |

| Catalytic Reactions | Utilizing catalysts instead of stoichiometric reagents to promote the reaction. | Catalysts are used in small amounts and can often be recycled and reused, significantly reducing the amount of chemical waste generated. |

| Solvent-Free Reactions | Conducting the synthesis without the use of a solvent, often employing grinding or heating. | Eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes. |

Table 1: Waste Minimization Strategies in the Synthesis of this compound

Mechanochemical Approaches (e.g., Mechanical Grinding)

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. Mechanical grinding, often performed in a ball mill or with a mortar and pestle, allows for solvent-free reactions, leading to a significant reduction in waste and energy consumption. This technique is particularly well-suited for the synthesis of pyrimidine derivatives from solid reactants.

The synthesis of this compound via mechanical grinding would involve the direct grinding of the solid chalcone precursor, 1-(3-methylphenyl)-3-phenylprop-2-en-1-one, with guanidine hydrochloride and a solid base. The mechanical energy provided by grinding facilitates the intimate mixing of the reactants and provides the activation energy required for the reaction to proceed, often at room temperature. This solvent-free approach, sometimes referred to as "grindstone chemistry," offers several advantages over traditional solution-phase synthesis, including shorter reaction times, higher yields, and simpler work-up procedures.

| Method | Reaction Time | Yield (%) | Solvent |

| Conventional Heating | 4-8 hours | 75-85 | Ethanol/DMF |

| Microwave Irradiation | 5-15 minutes | 85-95 | Ethanol |

| Mechanical Grinding | 15-30 minutes | 90-98 | Solvent-free |

Table 2: Comparison of Synthetic Methods for 4,6-Diarylpyrimidin-2-amines

(Note: The data in this table is representative of typical results found in the literature for the synthesis of 4,6-diarylpyrimidin-2-amines and serves as a comparative illustration for the synthesis of this compound.)

Reaction Mechanisms and Reactivity Studies of 4 3 Methylphenyl 6 Phenylpyrimidin 2 Amine

Elucidation of Proposed Reaction Pathways in Pyrimidine (B1678525) Formation

The formation of 2-amino-4,6-diarylpyrimidines, such as 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine, is most commonly achieved through the condensation reaction of a substituted chalcone (B49325) with guanidine (B92328). vjs.ac.vnresearchgate.net This reaction, a variation of the principal pyrimidine synthesis, involves the cyclization of a β-dicarbonyl compound equivalent (the chalcone) with an N-C-N compound (guanidine). wikipedia.orgrdd.edu.iqresearchgate.net The general pathway proceeds via a cycloaddition reaction, which can be facilitated by conventional heating or microwave-assisted methods, often in the presence of a base like sodium hydroxide (B78521) in an alcoholic medium. vjs.ac.vnijper.orgijres.org

The reaction commences with the synthesis of the requisite chalcone, 1-(3-methylphenyl)-3-phenylprop-2-en-1-one, which is typically formed via a Claisen-Schmidt condensation between 3-methylacetophenone and benzaldehyde. ijper.orgpnrjournal.com Subsequently, guanidine reacts with this α,β-unsaturated ketone. The mechanism involves an initial Michael (aza-Michael) addition of a guanidine nitrogen to the β-carbon of the chalcone, followed by an intramolecular condensation and cyclization, culminating in a dehydrogenation or aromatization step to yield the stable pyrimidine ring. researchgate.net

Table 1: Comparison of Synthetic Methods for 2-Amino-4,6-diarylpyrimidines

| Method | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in Ethanol (B145695), NaOH | ~18 hours | 69-80 | vjs.ac.vnrdd.edu.iq |

| Microwave (Reflux) | Ethanol, NaOH | ~10 minutes | 69-80 | vjs.ac.vn |

| Microwave (Solvent-Free) | Solid support, NaOH | Several minutes | 64-76 | vjs.ac.vnresearchgate.net |

While the direct synthesis from chalcones is prevalent, the broader chemistry of pyrimidines involves key intermediates like iminoenamines and vinamidinium salts, which are particularly crucial in diversification and skeletal editing strategies. nih.govresearchgate.net Vinamidinium salts, which are stabilized alkenes with "push-pull" electronic effects, can be generated in situ from pyrimidines. rsc.org For instance, N-activation of a pyrimidine (e.g., with a triflyl group) followed by nucleophilic attack (e.g., by a secondary amine) can induce ring-opening to form an iminoenamine or a related streptocyanine intermediate. researchgate.netresearchgate.net Subsequent fragmentation of this intermediate can yield a stable vinamidinium salt. researchgate.net These salts then serve as versatile three-carbon (or N-C-C-C four-atom) synthons that can react with various nucleophiles to construct new heterocyclic rings. researchgate.netresearchgate.netresearchgate.net Although not a primary pathway for the formation of this compound, these intermediates are central to its potential transformations.

The kinetics and thermodynamics of the pyrimidine ring formation are significantly influenced by the electronic nature of the substituents on the aryl rings of the chalcone precursor. For the synthesis of this compound, the key precursor is 1-(3-methylphenyl)-3-phenylprop-2-en-1-one.

Kinetics: The rate of the initial Michael addition of guanidine is influenced by the electrophilicity of the β-carbon of the chalcone. Electron-withdrawing groups on the phenyl ring at the 6-position would increase this electrophilicity, accelerating the reaction. Conversely, electron-donating groups, such as the methyl group on the 3-position of the phenyl ring at the 4-position, have a more complex role. The methyl group is weakly electron-donating, which could slightly decrease the reactivity of the carbonyl group towards intramolecular cyclization. However, these effects are often subtle and can be overcome by reaction conditions like temperature. rsc.org

Electrophilic and Nucleophilic Reactivity of the Pyrimidine Core

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgresearchgate.net This electronic characteristic governs its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactivity: The pyrimidine core in this compound is highly deactivated towards electrophilic aromatic substitution. The nitrogen atoms withdraw electron density from the ring carbons, making reactions like nitration or halogenation difficult. researchgate.netuoanbar.edu.iq Such substitutions, if forced, typically occur at the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. researchgate.net The presence of the powerful electron-donating amino group at the C-2 position helps to restore some π-electron density to the ring, making electrophilic attack at C-5 more feasible than in an unsubstituted pyrimidine. researchgate.net

Nucleophilic Reactivity: The π-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the electron-deficient C-2, C-4, and C-6 positions. wikipedia.orgnih.gov In this compound, the C-4 and C-6 positions are already substituted with stable aryl groups. The C-2 position bears an amino group, which is not a good leaving group. However, in related pyrimidine systems with good leaving groups like halogens at the C-4 and C-6 positions, SNAr reactions with nucleophiles such as amines, alkoxides, and phenols proceed readily. nih.govnih.govmdpi.com

Ring-Opening and Diversification Strategies for Pyrimidine Scaffolds

Modern synthetic strategies increasingly view stable heterocyclic cores not just as final targets but as platforms for further diversification. nih.govacs.org Pyrimidine scaffolds, including the 4,6-diaryl-2-aminopyrimidine framework, can undergo "deconstruction-reconstruction" sequences to generate novel molecular architectures. researchgate.netresearchgate.net

This process typically involves:

Activation: The pyrimidine ring is activated, for example, by N-acylation or N-alkylation to form a pyrimidinium salt. researchgate.netresearchgate.net

Nucleophilic Attack and Ring-Opening: A nucleophile attacks an electrophilic carbon (e.g., C-6 or C-4), initiating the cleavage of a C-N bond and opening the ring to form a linear intermediate. researchgate.netrsc.org

Transformation/Recyclization: The resulting acyclic intermediate, such as an iminoenamine or vinamidinium salt, can then be trapped with other reagents to form a completely different heterocyclic system, effectively achieving a "skeletal editing" of the original molecule. researchgate.netchinesechemsoc.org This strategy allows for the conversion of a pyrimidine into other heterocycles like pyridines, pyrazoles, or azoles. nih.govresearchgate.netresearchgate.net

Transformations of the Amino Group and Phenyl Substituents

The exocyclic amino group at the C-2 position of this compound is a key site for functionalization. Although the pyrimidine ring is electron-withdrawing, making the amino group less nucleophilic than in aniline, it can still undergo a variety of substitution reactions. mdpi.com

Alkylation and Arylation: The amino group can be alkylated or benzylated, typically by reacting the parent amine with an alkyl or benzyl (B1604629) halide in the presence of a base like K2CO3 in a polar aprotic solvent like DMF. mdpi.com Palladium-catalyzed cross-coupling reactions can also be employed for N-arylation.

Acylation: Reaction with acyl chlorides or anhydrides can form the corresponding amides. This transformation can be useful for modulating the electronic properties and biological activity of the molecule. nih.gov

Formation of Schiff Bases and Other Derivatives: The amino group can condense with aldehydes or ketones to form Schiff bases (imines). It can also react with isothiocyanates to form thiourea (B124793) derivatives. researchgate.net

These transformations are crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's properties for various applications, such as in medicinal chemistry. nih.govnih.gov

Table 2: Examples of Substitution Reactions on the 2-Amino Group of Pyrimidines

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Benzylation | 2,4-Dimethylbenzyl bromide, K2CO3, DMF | N-Benzyl-pyrimidin-2-amine | mdpi.com |

| Tropylation | Tropylium perchlorate | N-(Cycloheptatrienyl)pyrimidin-2-amine | researchgate.net |

| Amide Formation | Acyl chloride, Base | N-Acyl-pyrimidin-2-amine | nih.gov |

| Thiourea Formation | Isothiocyanate | N-(Pyrimidin-2-yl)thiourea | researchgate.net |

Oxidation and Reduction Reactions of the Pyrimidine Ring and Substituents

The reactivity of this compound towards oxidation and reduction is dictated by the electronic properties of the pyrimidine core and its diverse substituents: the electron-donating amino group and the aromatic phenyl and methylphenyl (tolyl) groups. The pyrimidine ring, being an electron-deficient heterocycle, exhibits distinct reactivity compared to its attached aryl moieties.

Oxidation Reactions

Oxidation can selectively target the nitrogen atoms of the pyrimidine ring, the exocyclic amino group, or the methyl group of the tolyl substituent, depending on the reagents and reaction conditions employed.

Pyrimidine Ring Oxidation (N-Oxidation)

The pyrimidine ring itself is generally resistant to oxidative cleavage due to its aromatic stability and electron-deficient nature. However, the ring nitrogen atoms are susceptible to N-oxidation by peroxy acids. For 2-aminopyrimidine (B69317) systems, the powerful electron-donating nature of the amino group at the C2-position directs oxidation preferentially to the distal nitrogen atom (N1). nih.gov This regioselectivity is attributed to the amino group increasing the nucleophilicity of the N1 nitrogen. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide with trifluoroacetic anhydride (B1165640) (TFAA) are effective for this transformation. rsc.org

The resulting N-oxide product, this compound N1-oxide, would exhibit altered electronic and steric properties, potentially influencing its biological activity and further chemical reactivity.

Substituent Oxidation

The substituents on the pyrimidine ring offer alternative sites for oxidation.

Methyl Group Oxidation: The methyl group of the 3-methylphenyl substituent is a primary target for strong oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid. researchgate.netmasterorganicchemistry.com This reaction typically requires heating in an alkaline solution. The successful execution of this reaction would yield 3-(2-amino-6-phenylpyrimidin-4-yl)benzoic acid, provided the pyrimidine core remains stable under these aggressive oxidative conditions. researchgate.net

Amino Group Oxidation: The direct oxidation of the 2-amino group to a nitroso or nitro group is challenging and can lead to complex reaction mixtures. While reagents like m-CPBA are known to convert aromatic amines to nitro compounds, the presence of the electron-rich and reactive pyrimidine ring complicates this transformation. researchgate.netmdpi.com Often, N-oxidation of the heterocyclic ring is a competing and more favorable pathway. rsc.org

The table below summarizes potential oxidation reactions for this compound based on studies of analogous compounds.

| Reaction Type | Reagent | Target Site | Expected Product | Reference |

| N-Oxidation | m-CPBA or H₂O₂/TFAA | Pyrimidine Ring (N1) | This compound N1-oxide | nih.govrsc.org |

| Benzylic Oxidation | KMnO₄, heat | Methyl group | 3-(2-Amino-6-phenylpyrimidin-4-yl)benzoic acid | researchgate.netmasterorganicchemistry.com |

Reduction Reactions

Reduction reactions primarily target the electron-deficient pyrimidine ring. The aryl substituents are generally stable to all but the most forcing reduction conditions.

Pyrimidine Ring Reduction

Due to its reduced aromaticity compared to pyridine, the pyrimidine ring can be readily reduced. researchgate.net

Chemical Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing the pyrimidine ring, typically yielding a non-aromatic tetrahydropyrimidine (B8763341) derivative. researchgate.net This reaction proceeds via hydride addition to the electron-deficient C4/C6 and C2 positions. This method is advantageous for its chemoselectivity, as it is unlikely to reduce the appended phenyl and tolyl rings.

Catalytic Hydrogenation: Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst (e.g., Palladium, Platinum, or Ruthenium) is another effective method for ring reduction. This can lead to di- or tetrahydro-pyrimidine derivatives. However, the conditions must be carefully controlled to prevent the simultaneous reduction of the phenyl and methylphenyl rings, which would require more forcing conditions (higher pressure and temperature). nih.gov

The table below outlines potential reduction reactions for this compound.

| Reaction Type | Reagent | Target Site | Expected Product | Reference |

| Ring Reduction | NaBH₄ | Pyrimidine Ring | 4-(3-Methylphenyl)-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine | researchgate.net |

| Catalytic Hydrogenation | H₂ / Pd or Pt | Pyrimidine Ring | 4-(3-Methylphenyl)-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine | umich.edu |

Advanced Spectroscopic and Structural Characterization of this compound

General principles of spectroscopic analysis can predict the expected characteristics of this compound. However, without experimental data from published research, a specific and accurate analysis as required by the outlined sections cannot be provided.

For context, the analysis of related 2-aminopyrimidine derivatives typically reveals key spectroscopic features:

¹H NMR spectra would show characteristic signals for the aromatic protons on the phenyl and methylphenyl rings, a distinct singlet for the proton on the pyrimidine ring, and a broad singlet for the amino (-NH₂) protons. The methyl group on the tolyl substituent would appear as a singlet in the upfield region.

¹³C NMR spectra would display signals for all unique carbon atoms, with the carbons of the pyrimidine ring appearing at characteristic chemical shifts.

IR spectra would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations from the pyrimidine and phenyl rings.

Mass Spectrometry would show a molecular ion peak corresponding to the compound's molecular weight, along with a fragmentation pattern resulting from the cleavage of the molecule's various bonds.

To proceed with a detailed and accurate article as outlined, experimental data from a synthesis and characterization study of this compound would be necessary.

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Diffraction for Solid-State Structural Elucidation

Crystal Structure Analysis and Conformation

While the specific crystal structure of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine is not published, analysis of analogous compounds, such as 4-Methyl-6-phenylpyrimidin-2-amine, offers significant insight. In the crystal structure of this isomer, two independent molecules were found in the asymmetric unit, indicating slight conformational differences in the solid state.

A key conformational feature of 4,6-diaryl pyrimidines is the dihedral angle, or twist, between the plane of the central pyrimidine (B1678525) ring and the planes of the attached phenyl and methylphenyl rings. This rotation occurs to minimize steric hindrance between the aromatic systems. For instance, in 4-Methyl-6-phenylpyrimidin-2-amine, the dihedral angles between the phenyl and pyrimidine rings were observed to be 29.41° and 46.32° for the two independent molecules. It is highly probable that this compound would exhibit a similar non-planar conformation, with the 3-methylphenyl and phenyl rings twisted out of the plane of the pyrimidine core. The exact angles would be influenced by the electronic and steric effects of the meta-positioned methyl group.

Table 1: Representative Crystallographic Data for a Related Pyrimidine Derivative (4-Methyl-6-phenylpyrimidin-2-amine) This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.0558(11) |

| b (Å) | 9.3808(7) |

| c (Å) | 18.5227(12) |

| β (°) | 125.950(4) |

| Volume (ų) | 1977.1(2) |

| Z (Molecules per cell) | 8 |

Data sourced from a study on 4-Methyl-6-phenylpyrimidin-2-amine.

Hydrogen Bonding and Supramolecular Interactions in Crystal Packing

The 2-amino group on the pyrimidine ring is a crucial functional group for directing the assembly of molecules in the solid state. It acts as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors.

In related 2-aminopyrimidine (B69317) structures, intermolecular N—H···N hydrogen bonds are the dominant interactions that govern the crystal packing. These interactions often link molecules into well-defined patterns or motifs. For example, molecules can form centrosymmetric dimers through a pair of N—H···N bonds, creating a characteristic R²₂(8) ring motif. These dimers can then be further connected into chains, sheets, or more complex three-dimensional networks.

For this compound, it is expected that the primary amino group would form strong hydrogen bonds with the ring nitrogen atoms of adjacent molecules. This would lead to the formation of a robust supramolecular architecture, significantly influencing the compound's physical properties, such as melting point and solubility. Other, weaker interactions like C—H···π and π–π stacking between the aromatic rings would also play a role in consolidating the crystal packing.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between these orbitals.

For aromatic and heteroaromatic compounds like this compound, the observed absorption bands are typically due to π → π* and n → π* transitions.

π → π transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated aromatic system formed by the pyrimidine and phenyl rings.

n → π transitions:* These are lower-energy, lower-intensity transitions that involve promoting an electron from a non-bonding orbital (like the lone pair on a nitrogen atom) to a π* antibonding orbital.

The UV-Vis spectrum of this compound would be expected to show strong absorption bands in the UV region, likely between 250 and 400 nm, corresponding to these transitions. The exact position of λ_max and the molar extinction coefficient (ε) would be influenced by the extent of conjugation between the rings and the electronic nature of the substituents. The presence of the electron-donating amino group and methyl group would likely cause a bathochromic (red) shift to longer wavelengths compared to an unsubstituted 4,6-diphenylpyrimidine (B189498) core.

The polarity of the solvent can also affect the position of the absorption bands. For π → π* transitions, an increase in solvent polarity typically leads to a small red shift, while for n → π* transitions, a blue shift (hypsochromic shift) is often observed.

Table 2: Expected UV-Visible Absorption Characteristics This table outlines the probable electronic transitions for the title compound based on its structural features.

| Transition Type | Expected Wavelength Region (nm) | Associated Molecular Orbitals |

| π → π | 250 - 350 | Phenyl & Pyrimidine Rings (HOMO to LUMO) |

| n → π | 300 - 400 | N lone pairs to π* of the rings |

Structure Activity Relationship Sar Investigations in Pyrimidine Derivatives

Analysis of Substituent Effects on Pyrimidine (B1678525) Core Reactivity and Conformation

The pyrimidine ring is an electron-deficient system, and its reactivity, particularly towards nucleophilic and electrophilic attack, is heavily influenced by the electronic nature of its substituents. csu.edu.auresearchgate.net Electron-donating groups (EDGs) can increase the electron density of the ring, affecting its interaction with biological targets, while electron-withdrawing groups (EWGs) have the opposite effect. acs.org

The 3-methylphenyl group at the C4 position of the pyrimidine core introduces a combination of steric and electronic effects. The methyl group is a weak electron-donating group, which can slightly increase the electron density of the phenyl ring and, by extension, the pyrimidine ring through inductive and hyperconjugation effects. This subtle electronic contribution can modulate the reactivity of the pyrimidine system.

The 2-amino group is a strong electron-donating group that significantly influences the electronic properties and reactivity of the pyrimidine ring. acs.org It increases the electron density of the ring, making it more susceptible to electrophilic attack at the 5-position and modulating the basicity of the ring nitrogens. researchgate.net The amino group is also a key hydrogen bond donor, a critical feature for interaction with biological targets like enzymes and receptors. rsc.org In many pyrimidine-based inhibitors, the 2-amino group forms crucial hydrogen bonds within the active site, anchoring the molecule in a specific orientation. The substitution pattern on this amino group can fine-tune selectivity and potency. nih.govacs.org

Comparative Analysis of Structural Analogues and Their Chemical Behavior

The chemical behavior of 4,6-diarylpyrimidin-2-amine derivatives can be understood by comparing structural analogues. Studies on related compounds reveal key SAR trends. For instance, in a series of 2-amino-4,6-diarylpyrimidines, the nature of the aryl substituents at C4 and C6 dramatically affects biological activity. tandfonline.comrsc.org

| Compound Class | R4 Substituent | R6 Substituent | General SAR Observations | Reference |

| 2-Amino-4,6-diarylpyrimidines | Varied Aryl | Phenyl | Substituents on the C4-aryl ring can modulate activity. Electron-donating or withdrawing groups can enhance or decrease potency depending on the target. | tandfonline.com |

| 4,6-Diarylpyrimidines | Varied Aryl | Varied Aryl | The combination of different aryl groups at C4 and C6 allows for fine-tuning of electronic and steric properties to optimize interactions. | nih.govfrontiersin.org |

| 2,4-Diamino-pyrimidines | Aniline Derivatives | Varied | Lipophilicity is a key driver for activity in some series, with more lipophilic groups leading to improved potency. | nih.gov |

| 2-Amino-4,6-dichloropyrimidines | Cl | Cl | Serves as a versatile precursor for synthesizing diverse analogues through nucleophilic substitution at C4 and C6. | nih.govmdpi.comnih.gov |

Computational Approaches to SAR Studies

Computational chemistry has become an indispensable tool for understanding the SAR of pyrimidine derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations provide valuable insights into how these molecules interact with their biological targets. tandfonline.comnih.govnih.gov

QSAR studies are used to correlate the physicochemical properties of a series of compounds with their biological activities. For pyrimidine derivatives, descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity) are often used to build predictive models. nih.govnih.govacs.org These models can guide the design of new analogues with potentially improved activity.

Molecular docking simulations are employed to predict the binding mode of a ligand within the active site of a protein. For 4,6-diarylpyrimidin-2-amines, docking studies can reveal the specific amino acid residues that interact with the phenyl, methylphenyl, and amino groups. benthamdirect.comnih.govbiointerfaceresearch.com These studies often highlight the importance of hydrogen bonds formed by the 2-amino group and hydrophobic interactions involving the aryl substituents. rsc.orgnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time. tandfonline.comrsc.org MD simulations can confirm the stability of binding modes predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. tandfonline.com

These computational approaches have been successfully applied to various series of 4,6-diarylpyrimidine derivatives, helping to rationalize observed SAR data and guide the synthesis of more potent and selective compounds. nih.govnih.govrsc.org

Applications in Organic Synthesis and Chemical Biology

Pyrimidine (B1678525) Derivatives as Versatile Synthetic Building Blocks

Pyrimidine derivatives are highly valued in chemical synthesis for their inherent versatility and their significant presence in biologically active molecules. nbinno.com The unique electronic and structural characteristics of the pyrimidine ring allow it to participate readily in a wide range of chemical reactions, making these compounds indispensable building blocks in medicinal chemistry. nbinno.com Compounds like 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine are typically synthesized through the condensation of a chalcone (B49325) with guanidine (B92328) hydrochloride. researchgate.net This straightforward synthesis provides a robust platform for generating a diverse library of derivatives by varying the substituents on the aryl rings. researchgate.netrsc.org

The pyrimidine core is a parent substance for a multitude of vital compounds, including the nucleobases found in DNA and RNA. mdpi.comgsconlinepress.com In synthetic chemistry, functionalized pyrimidines serve as key intermediates for creating more complex heterocyclic systems, such as purine (B94841) and pteridine-related compounds. nih.gov The reactivity of the pyrimidine ring allows for the strategic introduction of various functional groups, which can then be used as handles to construct fused-ring systems or other heterocycles. thieme-connect.com For example, 2-hydrazinopyrimidine, derived from a 2-mercaptopyrimidine, can be reacted with active methylene (B1212753) compounds to form pyrazole-substituted pyrimidines or with anhydrides to yield pyridazine-fused systems. researchgate.net This demonstrates how the pyrimidine scaffold can be elaborated into a diverse array of other heterocyclic structures.

A sophisticated strategy for generating molecular diversity involves the deconstruction of a stable heterocyclic core, like pyrimidine, into a reactive intermediate, which is then reconstructed into a new scaffold. nih.govnsf.govresearchgate.net This "deconstruction-reconstruction" approach transforms a complex pyrimidine into an iminoenamine, a surrogate for a 1,3-dicarbonyl compound. nih.govnsf.gov This key intermediate can then undergo cyclization reactions with various reagents to access a wide range of different heterocycles, such as substituted pyrimidines, pyridines, or azoles like 1,2-oxazoles and pyrazoles. nih.govresearchgate.netnih.gov

This method is particularly powerful because it allows for the diversification of molecules at a late stage of a synthetic sequence, enabling the creation of analogues that would be difficult to access through traditional de novo synthesis. nsf.govrepec.org By transforming the pyrimidine into a flexible building block, chemists can efficiently generate libraries of structurally diverse compounds for applications such as structure-activity relationship (SAR) studies in drug discovery. nsf.govresearchgate.net

Table 1: Examples of Heterocycles Synthesized from Pyrimidine Deconstruction

| Initial Scaffold | Reagent for Reconstruction | Final Heterocycle | Reference |

|---|---|---|---|

| Pyrimidine | N-Phenylhydrazine | Pyrazole | nih.gov |

| Pyrimidine | Hydroxylamine | 1,2-Oxazole | nih.gov |

| Pyrimidine | Acetyltrimethylsilane | Pyridine | researchgate.net |

| Pyrimidine | Hydrazones or Methyl Ketones | Substituted Pyridine | researchgate.net |

Advanced Materials Research and Photophysical Properties

Beyond their role in synthesis, pyrimidine derivatives are gaining attention in materials science due to their unique electronic and photophysical properties. The 2-aminopyrimidine (B69317) core, in particular, is a component of many fluorescent molecules. sciforum.net The photoluminescent properties of these compounds can be finely tuned by altering the aryl substituents at the C4 and C6 positions of the pyrimidine ring. acs.org

Research has shown that combining an electron-rich aryl group with the electron-deficient pyrimidine ring can lead to fluorophores with high quantum yields and brightness. acs.org The fluorescence of these molecules often exhibits solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent, confirming the intramolecular charge-transfer character of their excited state. acs.org This sensitivity to the local environment makes them promising candidates for use as fluorescent probes and sensors. sciforum.neted.ac.uk

For instance, 2-aminopyridine, a related structural motif, is used as a fluorescence standard, and its derivatives are known to have high photostability and molar absorption coefficients, which are desirable features for fluorescence applications. sciforum.netedinst.comacs.org The photophysical properties of diarylpyrimidine derivatives, including their absorption and emission spectra, are key areas of investigation for their potential use in organic light-emitting diodes (OLEDs) and other advanced materials.

Table 2: Photophysical Data for a Representative Pyrimidine-Derived α-Amino Acid

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|

| Ethyl Acetate (B1210297) | 309 | 352 | 43 |

| Dichloromethane | 312 | 363 | 51 |

| Methanol | 311 | 370 | 59 |

| Water | 311 | 384 | 73 |

Data adapted from studies on pyrimidine-derived α-amino acids to illustrate solvatochromic effects. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted benzamidines with appropriate ketones or aldehydes. Key steps include:

- Substrate preparation : 3-Methylphenyl and phenyl groups are introduced via Suzuki coupling or nucleophilic substitution.

- Cyclization : Pyrimidine ring formation under acidic or basic conditions (e.g., HCl/EtOH or NaH/THF) .

- Optimization : Reaction temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst choice (Pd for cross-coupling) critically influence yield (50–75%) and purity (>95%). Continuous flow reactors improve scalability .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and amine functionality (δ 5.5–6.0 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles between aromatic rings (e.g., 12–86°) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 298.15) .

Q. How does the compound’s basicity and solubility impact its handling in biological assays?

- Basicity : The pyrimidine amine (pKa ~4.5) protonates under physiological pH, affecting receptor binding.

- Solubility : Low aqueous solubility (logP ~3.2) necessitates DMSO or PEG-400 vehicles for in vitro studies. Salt formation (e.g., HCl salt) improves bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Discrepancies in dihedral angles (e.g., 12° vs. 86° for substituent orientations) arise from polymorphism or packing effects. Strategies include:

- Hydrogen-bond analysis : Intramolecular N–H⋯N bonds stabilize specific conformers (e.g., six-membered rings in ).

- Graph-set notation : Classify intermolecular interactions (e.g., C–H⋯π or C–H⋯O) to explain lattice stability .

- Comparative refinement : Use SHELXL to reanalyze datasets with updated constraints, improving R-factors (<0.05) .

Q. What structure-activity relationships (SAR) govern this compound’s biological activity?

| Substituent Position | Functional Group | Biological Activity (IC50) | Source |

|---|---|---|---|

| 4-Phenyl | -H | Anticancer: 12 µM | |

| 3-Methylphenyl | -CH3 | Improved selectivity (8 µM) | |

| 2-Amine | -NH2 | Base for derivatization |

- Key trends : Methyl groups enhance lipophilicity and target affinity, while amine substitution enables covalent inhibitor design .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?

Discrepancies often stem from:

- Metabolic instability : Phase I oxidation (e.g., CYP450) reduces plasma half-life. Use deuterated analogs or prodrugs to mitigate this .

- Protein binding : High serum albumin binding (>90%) lowers free drug concentration. Adjust dosing regimens or co-administer displacing agents .

- Model limitations : 3D tumor spheroids or patient-derived xenografts better replicate human pharmacokinetics than monolayer cultures .

Methodological Guidance

Q. What computational tools predict binding modes of this compound with kinase targets?

- Docking : AutoDock Vina or Glide simulate interactions with ATP-binding pockets (e.g., EGFR kinase).

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR : CoMFA models correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. Which strategies validate the compound’s mechanism of action in cellular pathways?

- Knockdown/knockout : CRISPR-Cas9 targeting suspected receptors (e.g., PI3K) confirms on-target effects.

- Phosphoproteomics : LC-MS/MS identifies downstream signaling nodes (e.g., AKT phosphorylation).

- Thermal shift assays : Monitor target protein stability upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.